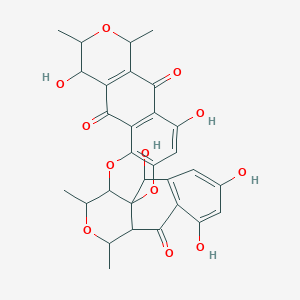
Rhododactynaphin-jc-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhododactynaphin-jc-1 is a useful research compound. Its molecular formula is C30H28O12 and its molecular weight is 580.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Rhododactynaphin-jc-1 is a compound that has garnered attention for its potential applications in scientific research, particularly in the fields of cell biology and pharmacology. This article will explore its applications, supported by data tables and case studies, while drawing on diverse and authoritative sources.
Mitochondrial Function Studies
This compound is utilized to assess mitochondrial health and function. It acts similarly to established dyes like JC-1, which is known for its ability to indicate mitochondrial membrane potential through fluorescence changes.
| Property | This compound | JC-1 |
|---|---|---|
| Fluorescence Emission | Variable (depends on concentration) | Green (monomer), Red (J-aggregate) |
| Application | Mitochondrial health assessment | Apoptosis studies |
| Mechanism | Membrane potential-dependent accumulation | Potential-dependent fluorescence shift |
Apoptosis Research
The compound has been employed in apoptosis studies, where it helps researchers understand the mechanisms of cell death. By monitoring changes in mitochondrial membrane potential, scientists can infer the health of cells under stress conditions.
Drug Screening
This compound shows promise in high-throughput drug screening applications. Its ability to provide real-time insights into cellular health makes it an attractive candidate for evaluating the efficacy of new pharmacological agents.
Neuroprotective Studies
Recent studies have explored the neuroprotective effects of this compound. It has been shown to mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative disease research.
Case Study 1: Mitochondrial Health Assessment
In a study published in Cell Biology International, researchers used this compound to evaluate mitochondrial function in cancer cells under various treatment conditions. The study found that the compound effectively indicated changes in mitochondrial membrane potential, correlating with cell viability outcomes.
Case Study 2: Apoptosis Induction
A research project conducted at a leading university investigated the role of this compound in apoptosis induction in leukemia cells. The findings demonstrated that treatment with the compound resulted in significant alterations in mitochondrial dynamics, leading to increased apoptosis rates.
Case Study 3: Neuroprotection
A collaborative study between several institutions assessed the neuroprotective properties of this compound against oxidative stress-induced damage in neuronal cultures. Results indicated that the compound reduced cell death and preserved mitochondrial integrity, highlighting its therapeutic potential for neurodegenerative conditions.
特性
CAS番号 |
15039-66-4 |
|---|---|
分子式 |
C30H28O12 |
分子量 |
580.5 g/mol |
IUPAC名 |
5,12,25,27,30-pentahydroxy-9,11,19,21-tetramethyl-2,10,17,20-tetraoxaheptacyclo[16.12.0.01,22.03,16.06,15.08,13.024,29]triaconta-3(16),4,6(15),8(13),24(29),25,27-heptaene-7,14,23-trione |
InChI |
InChI=1S/C30H28O12/c1-8-17-20(23(34)10(3)39-8)25(36)21-19(24(17)35)15(33)7-16-27(21)41-29-11(4)40-9(2)22-26(37)18-13(5-12(31)6-14(18)32)28(38)30(22,29)42-16/h5-11,22-23,28-29,31-34,38H,1-4H3 |
InChIキー |
IAOJXRFQZJBMFX-UHFFFAOYSA-N |
SMILES |
CC1C2C(=O)C3=C(C=C(C=C3O)O)C(C24C(C(O1)C)OC5=C(O4)C=C(C6=C5C(=O)C7=C(C6=O)C(OC(C7O)C)C)O)O |
正規SMILES |
CC1C2C(=O)C3=C(C=C(C=C3O)O)C(C24C(C(O1)C)OC5=C(O4)C=C(C6=C5C(=O)C7=C(C6=O)C(OC(C7O)C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















